Cas no 168899-60-3 (N-(Tert-butyl)decahydroisoquinoline-3-carboxamide)

N-(Tert-butyl)decahydroisoquinoline-3-carboxamide is a versatile compound with significant applications in organic synthesis. This compound offers a high degree of chemical stability, facilitating various reactions under mild conditions. Its unique structure provides a broad scope for synthetic transformations, enabling the construction of complex molecules. Its compatibility with various solvents and reagents further enhances its utility in the laboratory setting.
N-(Tert-butyl)decahydroisoquinoline-3-carboxamide structure
168899-60-3 structure
Product Name:N-(Tert-butyl)decahydroisoquinoline-3-carboxamide
CAS No:168899-60-3
MF:C14H26N2O
MW:238.369043827057
CID:841260
PubChem ID:3667935
Update Time:2025-07-16

N-(Tert-butyl)decahydroisoquinoline-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(TERT-BUTYL)DECAHYDROISOQUINOLINE-3-CARBOXAMIDE
    • TIMTEC-BB SBB009946
    • (S)-T-BUTYL-DECAHYDRO-3-ISOQUINOLINE CARBOXAMIDE
    • (S)-TERT-BUTYL DECAHYDRO-3-ISOQUINOLINECARBOXAMIDE
    • (S)-(-)-TERT-BUTYL-DECAHYDRO-3-ISOQUINOLINECARBOXAMIDE
    • [3S-(3ALPHA,4ABETA,8ABETA)]-N-(TERT-BUTYL)DECAHYDRO-3-ISOQUINOLINECARBOXAMIDE
    • 3-Isoquinolinecarboxamide, N-(1,1-dimethylethyl)decahydro-
    • N-(2-Methyl-2-propanyl)decahydro-3-isochinolincarboxamid
    • N-(2-Méthyl-2-propanyl)décahydro-3-isoquinoléinecarboxamide
    • N-(2-Methyl-2-propanyl)decahydro-3-isoquinolinecarboxamide
    • MLS000696072
    • SMR000334983
    • AK167646
    • N-tert-butyldecahydro-3-isoquinoline carboxamide
    • N-(tert-butyl)decahydro-3-isoquinolinecarboxamide
    • N-tert-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide
    • (S)-N-tert-Butyldecahydroisoquinoline-3-carboxamide
    • (S)-N-t-Butyl decahydro-3-isoquinolinecarboxamide
    • 3-Isoquinolinecarboxamide,N-(1,1-dimethylethyl)decahydro-, (
    • HMS2627N09
    • cid_3667935
    • N-(tert-Butyl)decahydro isoquinoline-3-carboxamide
    • N-tert-butyl-decahydroisoquinoline-3-carboxamide
    • MFCD01315994
    • 3N-745
    • (3S,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid tert-butylamide; (S,S,S)-N-tert-Butyldecahydroisoquinoline-3-carboxamide
    • AKOS015992610
    • N-(t-butyl)decahydro-3-isoquinoline carboxamide
    • 168899-60-3
    • C14H26N2O
    • N-tert-Butyldecahydroisoquinoline-3-carboxamide
    • DB-010799
    • SB46987
    • (S)-T-BUTYL-DECAHYDRO-3-ISOQUINOLINE CARBOXAMIDE;(S)-(-)-TERT-BUTYL-DECAHYDRO-3-ISOQUINOLINECARBOXAMIDE
    • 128019-40-9
    • BDBM57917
    • D82101
    • SY017379
    • CS-0154603
    • NS00007097
    • MFCD01313226
    • DTXSID20869858
    • CHEMBL1305498
    • SCHEMBL4173442
    • N-(Tert-butyl)decahydroisoquinoline-3-carboxamide
    • MDL: N191450
    • Inchi: 1S/C14H26N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h10-12,15H,4-9H2,1-3H3,(H,16,17)
    • InChI Key: UPZBXVBPICTBDP-UHFFFAOYSA-N
    • SMILES: O=C(C1CC2CCCCC2CN1)NC(C)(C)C

Computed Properties

  • Exact Mass: 238.20468
  • Monoisotopic Mass: 238.205
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.1
  • XLogP3: 2.6

Experimental Properties

  • Color/Form: No data available
  • Density: 1.0±0.1 g/cm3
  • Melting Point: 112-115 °C(lit.)
  • Boiling Point: 401.5±24.0 °C at 760 mmHg
  • Flash Point: 146.7±23.0 °C
  • PSA: 41.13

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N-(Tert-butyl)decahydroisoquinoline-3-carboxamide Suppliers

Amadis Chemical Company Limited
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(CAS:168899-60-3)N-(Tert-butyl)decahydroisoquinoline-3-carboxamide
Order Number:A882133
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:06
Price ($):182.0
Email:sales@amadischem.com

Additional information on N-(Tert-butyl)decahydroisoquinoline-3-carboxamide

Introduction to N-(Tert-butyl)decahydroisoquinoline-3-carboxamide (CAS No. 168899-60-3)

N-(Tert-butyl)decahydroisoquinoline-3-carboxamide, a compound with the chemical formula C₁₅H₂₁NO₂, is a derivative of decahydroisoquinoline, a class of heterocyclic organic compounds that have garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 168899-60-3, has emerged as a subject of intense research due to its potential biological activities and structural features that make it a promising candidate for further development in drug discovery.

The structural framework of N-(Tert-butyl)decahydroisoquinoline-3-carboxamide consists of a bicyclic system with a decahydroisoquinoline core, which is further functionalized by the introduction of a tert-butyl group at the nitrogen position and a carboxamide moiety at the third carbon atom. This particular arrangement of substituents contributes to the compound's unique chemical properties and biological interactions, making it an intriguing molecule for studying its pharmacological effects.

In recent years, there has been growing interest in decahydroisoquinoline derivatives due to their reported roles in various biological processes. These compounds have been shown to exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The tert-butyl group in N-(Tert-butyl)decahydroisoquinoline-3-carboxamide is particularly noteworthy, as it can influence the compound's solubility, metabolic stability, and binding affinity to biological targets.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Decahydroisoquinoline derivatives have been implicated in the modulation of neurotransmitter systems, which suggests that they may have therapeutic benefits in conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The carboxamide functional group in N-(Tert-butyl)decahydroisoquinoline-3-carboxamide could play a crucial role in its interaction with specific enzymes and receptors involved in these pathways.

Recent studies have also explored the synthetic pathways for producing N-(Tert-butyl)decahydroisoquinoline-3-carboxamide and its analogs. The synthesis typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advances in catalytic methods and green chemistry principles have enabled more efficient and sustainable approaches to constructing these complex molecules. For instance, transition metal-catalyzed reactions have been employed to facilitate key transformations in the synthesis of decahydroisoquinoline derivatives.

The pharmacokinetic properties of N-(Tert-butyl)decahydroisoquinoline-3-carboxamide are another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for evaluating its potential as a drug candidate. Preclinical studies have begun to shed light on these aspects, providing valuable insights into the compound's behavior within biological systems. These studies are crucial for designing effective dosing regimens and predicting any potential side effects.

In addition to its pharmacological potential, N-(Tert-butyl)decahydroisoquinoline-3-carboxamide has attracted attention for its structural diversity. By modifying different parts of its molecular framework, researchers can generate libraries of derivatives with tailored properties. This approach allows for the systematic exploration of structure-activity relationships (SAR), which is a cornerstone of drug discovery. The tert-butyl group and carboxamide moiety provide multiple sites for chemical modification, enabling the creation of novel compounds with enhanced efficacy or reduced toxicity.

The computational modeling of N-(Tert-butyl)decahydroisoquinoline-3-carboxamide has also advanced significantly, thanks to improvements in computational chemistry software and hardware. Molecular dynamics simulations and quantum mechanical calculations can now provide detailed insights into how this compound interacts with biological targets at an atomic level. These computational tools are invaluable for predicting binding affinities, identifying key interaction sites, and optimizing molecular structures for better pharmacological activity.

One notable application of computational methods is the virtual screening of large databases to identify potential lead compounds. By leveraging machine learning algorithms and artificial intelligence techniques, researchers can rapidly sift through vast collections of molecules to find candidates that meet specific criteria. This high-throughput approach has accelerated the drug discovery process significantly over recent years.

The future directions for research on N-(Tert-butyl)decahydroisoquinoline-3-carboxamide are promising and multifaceted. Further preclinical studies are needed to validate its therapeutic potential in animal models and human trials. Additionally, exploring new synthetic strategies could lead to more cost-effective and scalable production methods. Collaborations between academic institutions and pharmaceutical companies will be essential for translating laboratory findings into clinical applications.

In conclusion, N-(Tert-butyl)decahydroisoquinoline-3-carboxamide (CAS No. 168899-60-3) represents an exciting area of research within the field of medicinal chemistry. Its unique structural features and reported biological activities make it a compelling candidate for further development as a therapeutic agent. As research continues to uncover new insights into its pharmacological properties and synthetic possibilities, this compound holds great promise for contributing to advancements in healthcare.

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Amadis Chemical Company Limited
(CAS:168899-60-3)N-(Tert-butyl)decahydroisoquinoline-3-carboxamide
A882133
Purity:99%
Quantity:25g
Price ($):182.0
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